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Abstract

BI-135585 is a potent and selective inhibitor of 113-hydroxysteroid dehydrogenase type 1 (11(3-
HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to the active
glucocorticoid, cortisol.[1][2] This targeted inhibition makes BI-135585 a promising therapeutic
agent for metabolic disorders such as type 2 diabetes. The development of BI-135585 from a
lead compound with moderate activity to a highly potent clinical candidate was guided by a
systematic exploration of its structural-activity relationship (SAR). This document provides a
detailed overview of the SAR of BI-135585, including quantitative data on its inhibitory activity,
a description of the key experimental protocols used in its evaluation, and visualizations of the
relevant biological pathways and logical relationships in its development.

Introduction to BI-135585 and its Target: 113-HSD1

11B-hydroxysteroid dehydrogenase type 1 (113-HSD1) is a key enzyme in the prereceptor
regulation of glucocorticoid action. It is highly expressed in metabolic tissues, including the liver
and adipose tissue, where it catalyzes the conversion of cortisone to cortisol.[3] Elevated levels
of cortisol are associated with various metabolic abnormalities, including insulin resistance and
hyperglycemia. By inhibiting 113-HSD1, BI-135585 reduces the intracellular concentration of
active cortisol, thereby offering a targeted therapeutic strategy for type 2 diabetes and other
metabolic diseases.[3] BI-135585 is an oxazinanone-based inhibitor that has demonstrated
high potency and selectivity.[3]
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Structural-Activity Relationship (SAR) of BI-135585

The development of BI-135585 involved the optimization of a lead compound through targeted
structural modifications to enhance its inhibitory potency and improve its pharmacokinetic
profile. The core of the SAR study revolved around the oxazinanone scaffold.

Key Structural Modifications and Their Impact

The journey from the initial lead compound to the clinical candidate BI-135585 was marked by
a significant improvement in inhibitory activity. A critical modification involved linking the C4-
position of the pyridinone moiety to the phenyl scaffold.[3] This strategic change was
instrumental in enhancing the pharmacokinetic properties of the molecule, leading to a
compound with both potent inhibition and favorable in vivo characteristics.[3]

Quantitative SAR Data

The following table summarizes the inhibitory potency of the lead compound and the final
optimized compound, BI-135585, against 113-HSD1.

Compound Structure Modification 11B-HSD1 IC50 (nM)

Lead Compound (12a) Initial Scaffold 166

Linked C4 of pyridinone to the
BI-135585 (12d) 4.3
phenyl scaffold

Data sourced from a study on oxazinanone-based 113-HSD1 inhibitors.[3]

Further characterization of BI-135585 revealed its potent inhibitory activity across various cell
and tissue types:
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Assay System IC50 (nM)
General 113-HSD1 Inhibition 13

Human Preadipocytes 1

Human Adipose Tissue (ex vivo) 11
Cynomolgus Monkey Perirenal Adipose Tissue ~10

Cynomolgus Monkey Abdominal Subcutaneous 100
Adipose Tissue

Data compiled from multiple sources.[1]

BI-135585 also demonstrated high selectivity, with over 1000-fold greater inhibition of 113-
HSD1 compared to other hydroxysteroid dehydrogenases.[2]

Experimental Protocols

The evaluation of BI-135585 and its analogs involved a series of in vitro and ex vivo assays to
determine their inhibitory potency against 113-HSD1.

11B-HSD1 Inhibition Assay in Human Adipocytes

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds
against 113-HSD1 in a cellular context.

Methodology:
e Cell Culture: Human preadipocytes are cultured and differentiated into mature adipocytes.

» Compound Incubation: Differentiated adipocytes are pre-incubated with varying
concentrations of the test compound (e.g., BI-135585) for a specified period.

o Substrate Addition: The substrate, cortisone, is added to the cell culture medium.

e Enzymatic Reaction: The cells are incubated to allow the 113-HSD1-mediated conversion of
cortisone to cortisol.
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e Reaction Termination and Sample Collection: The reaction is stopped, and the cell culture
supernatant is collected.

» Cortisol Quantification: The concentration of cortisol in the supernatant is quantified using a
suitable analytical method, such as a competitive immunoassay or LC-MS/MS.

» Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-

response curve.

Visualizations
Signaling Pathway of 113-HSD1 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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